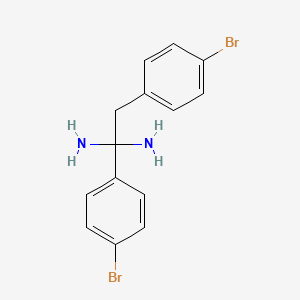

1,2-Bis(4-bromophenyl)ethane-1,1-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

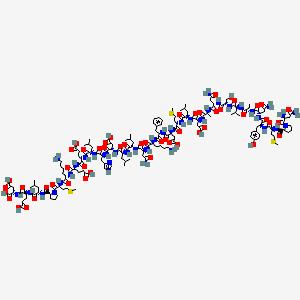

1,2-Bis(4-bromophenyl)ethane-1,1-diamine is a chemical compound with the molecular formula C14H14Br2N2 . It appears as a light pink to yellow-green powder .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 370.08 g/mol . It has two hydrogen bond donors and two hydrogen bond acceptors . The compound has a topological polar surface area of 52 Ų .Applications De Recherche Scientifique

Polymer Science and Materials Engineering

1,2-Bis(4-bromophenyl)ethane-1,1-diamine has been utilized in the synthesis of polymers and composites. For instance, studies have explored its reactivity in polyaddition reactions, resulting in polymers with potential applications in advanced materials engineering, such as high-performance plastics and coatings (Tomita, Sanda, & Endo, 2001). Further research has led to the development of novel polyimides derived from related diamines, showcasing enhanced thermal and mechanical properties suitable for aerospace and electronic applications (Okabe & Morikawa, 2010).

Coordination Chemistry and Catalysis

The diamine has been incorporated into the structure of binuclear and mononuclear metal complexes, demonstrating interesting properties in catalysis. Studies have shown that these complexes can serve as efficient catalysts in CC coupling reactions, highlighting their potential in organic synthesis and industrial chemistry (Lamm et al., 2003). Additionally, Schiff base ligands formed by this diamine have been analyzed for their electronic and geometric properties, which are crucial for their catalytic activity (Uluçam & Yenturk, 2019).

Metal-Organic Frameworks (MOFs)

Research into MOFs has leveraged compounds like this compound for constructing frameworks with unique structural features. These materials are of interest for gas storage, separation processes, and catalysis, given their high surface area and tunable porosity (Zang et al., 2009).

Fluorescent Sensors and Imaging

The diamine has also found applications in the development of fluorescent sensors for detecting metal ions in biological and environmental samples. Studies have introduced chemosensors based on this diamine for the selective detection of Hg2+ ions, which are significant for monitoring environmental pollution and for biomedical imaging (Shen et al., 2014).

Orientations Futures

Propriétés

IUPAC Name |

1,2-bis(4-bromophenyl)ethane-1,1-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14Br2N2/c15-12-5-1-10(2-6-12)9-14(17,18)11-3-7-13(16)8-4-11/h1-8H,9,17-18H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GANMXFWDVICUEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C2=CC=C(C=C2)Br)(N)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Br2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,2]Oxazolo[3,4-e]pyrazolo[5,1-c][1,2,4]triazine](/img/structure/B568518.png)

![Pyrido[4,3-b][1,4]oxazepine](/img/structure/B568521.png)

![Oxiranemethanol, 3-[(ethenyloxy)methyl]- (9CI)](/img/no-structure.png)

![3H-Naphtho[1,2-D]imidazol-8-amine](/img/structure/B568541.png)